2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
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Overview
Description
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the desired position on the benzene ring.
Furan Ring Introduction: The furan ring is introduced through a coupling reaction. This can be achieved using Suzuki-Miyaura cross-coupling reactions, where a furan boronic acid or ester reacts with the brominated benzamide in the presence of a palladium catalyst and a base.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of a carbonyl group
Reduction: Formation of a hydrogen-substituted benzamide
Substitution: Formation of various substituted benzamides
Scientific Research Applications
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring contribute to its reactivity and ability to form interactions with biological molecules. The hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: Lacks the furan ring and hydroxyl group, making it less versatile in terms of reactivity and applications.
N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide: Lacks the bromine atom, which reduces its potential for certain types of chemical reactions.
Uniqueness
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is unique due to the presence of both the bromine atom and the furan ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSTHPPRCVALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CO2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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